1-Butyl-3-methylpyridinium bromide (CAS: 26576-85-2) is a highly stable, unsymmetrical pyridinium-based ionic liquid (IL) precursor and electrolyte additive. Characterized by a melting point of approximately 79 °C, it exists as a crystalline solid at room temperature and exhibits excellent thermal stability and low volatility . Structurally, the combination of a bromide anion with a 3-methyl-substituted pyridinium cation provides a highly tunable, non-volatile solvent environment with strong hydrogen-bond-disrupting capabilities[1]. In industrial and advanced research procurement, it is primarily sourced for its high ionic conductivity, its role as a potent complexing agent in redox flow batteries, and its cost-effective performance in biomass fractionation and metal electrodeposition compared to traditional imidazolium-based alternatives .
Substituting 1-butyl-3-methylpyridinium bromide with simpler pyridinium salts (e.g., 1-butylpyridinium bromide) or common imidazolium analogs (e.g.,[BMIM]Br) fundamentally alters the solvent's steric profile and electrochemical behavior [1]. In multiphase flow batteries, weaker-binding generic complexing agents fail to adequately sequester reactive species like bromine, leading to severe zinc corrosion and rapid degradation of Coulombic efficiency [2]. Furthermore, in metallurgical electrodeposition, the specific steric hindrance provided by the 3-methyl group on the pyridinium ring is required to optimally inhibit metal ion reduction, a mechanism that generic salts cannot replicate to achieve the same fine-grained leveling and high throwing power [3]. Finally, for large-scale biomass processing, substituting with standard imidazolium ILs drastically increases solvent procurement costs without offering proportional gains in carbohydrate conversion yields [1].
In single-flow zinc-bromine multiphase flow batteries, 1-butyl-3-methylpyridinium bromide acts as a strong-binding bromine complexing agent (BCA). When compared to the widespread but weaker-binding BCA N-ethyl-N-methylpyrrolidinium bromide (MEP), the use of 1-butyl-3-methylpyridinium bromide significantly reduces the aqueous phase bromine concentration. This suppression of free bromine minimizes zinc corrosion during cycling, resulting in up to a 23% increase in Coulombic Efficiency (CE) when cycling at 30 mA cm−2 [1].
| Evidence Dimension | Coulombic Efficiency (CE) at 30 mA cm−2 |
| Target Compound Data | Up to 23% relative increase in CE |
| Comparator Or Baseline | N-ethyl-N-methylpyrrolidinium bromide (MEP) |
| Quantified Difference | +23% CE improvement due to reduced zinc corrosion |
| Conditions | Single-flow zinc-bromine multiphase flow battery cycling |
For grid-scale energy storage procurement, selecting this specific strong-binding BCA directly extends battery cycle life and operational efficiency by mitigating corrosive side reactions.
During the electrodeposition of zinc on steel substrates from acidic sulfate solutions, 1-butyl-3-methylpyridinium bromide serves as a highly effective leveling additive. The addition of 300 ppm of this compound to the electrolytic bath improves the throwing power of the solution by 18.2% compared to the baseline additive-free bath [1]. It exerts a pronounced inhibiting effect on Zn2+ electroreduction, which shifts the crystallographic orientation and forces the development of leveled, fine-grained nanocrystalline zinc deposits [1].
| Evidence Dimension | Electrolytic Bath Throwing Power |
| Target Compound Data | 18.2% improvement at 300 ppm concentration |
| Comparator Or Baseline | Additive-free acidic sulfate bath |
| Quantified Difference | +18.2% throwing power with fine-grained leveling |
| Conditions | Zinc electrodeposition on steel from aqueous sulfate bath |
High throwing power is critical for industrial electroplating, ensuring uniform protective coatings on complex geometries and reducing material waste.
For the deconstruction and fractionation of lignocellulosic biomass, pyridinium-based ionic liquids offer a massive economic advantage over traditional imidazolium-based solvents. Synthesis and process costs for pyridinium cores are reported to be approximately 4 times cheaper than widely explored imidazolium ILs (e.g., [BMIM]Cl or[BMIM]Br) [1]. Furthermore, the unsymmetrical 1-butyl-3-methylpyridinium structure demonstrates superior carbohydrate conversion efficiency compared to symmetrical or non-methylated analogs, making it a highly economical choice for large-scale cellulose dissolution [1].
| Evidence Dimension | Solvent Procurement / Synthesis Cost |
| Target Compound Data | High conversion efficiency at ~25% the cost of imidazolium ILs |
| Comparator Or Baseline | Imidazolium-based ILs (e.g.,[BMIM]Br) |
| Quantified Difference | 4x cheaper with superior carbohydrate conversion |
| Conditions | Lignocellulosic biomass deconstruction and dissolution |
Biorefineries require massive volumes of solvent; switching from imidazolium to this pyridinium IL drastically cuts operating expenses while maintaining or improving delignification yields.
Due to its proven ability to act as a strong-binding bromine complexing agent, this compound is the optimal choice for single-flow zinc-bromine batteries. It effectively sequesters aqueous bromine, limiting zinc corrosion and maintaining high Coulombic efficiency over extended cycling [1].
In metallurgical surface finishing, 1-butyl-3-methylpyridinium bromide is highly effective as a bath additive. Its ability to increase throwing power by over 18% ensures that zinc coatings on steel substrates are uniform, fine-grained, and free of dendritic defects, which is critical for corrosion-resistant manufacturing [2].
For industrial biorefining, this compound serves as a highly cost-effective alternative to expensive imidazolium ionic liquids. Its strong hydrogen-bond-disrupting capability allows for the efficient dissolution of cellulose and recovery of lignin from raw lignocellulosic biomass at a fraction of the traditional solvent cost [3].
Irritant